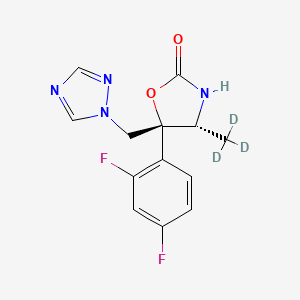

(4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone-d3

Description

Systematic Nomenclature and Stereochemical Configuration Analysis

The systematic nomenclature of (4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone-d3 reflects the complex stereochemical and structural features inherent in this molecule. The designation (4R,5R) indicates the absolute configuration at positions 4 and 5 of the oxazolidinone ring, where both stereocenters possess R configuration according to the Cahn-Ingold-Prelog priority rules. The stereochemical assignment is particularly significant given that these chiral centers directly influence the three-dimensional arrangement of the difluorophenyl and triazolylmethyl substituents. The molecule contains an oxazolidinone core structure, which represents a five-membered heterocyclic ring containing both nitrogen and oxygen atoms, with the carbonyl group at position 2 defining the "2-oxazolidinone" designation. The nomenclature further specifies the 2,4-difluorophenyl group attached at position 5, indicating fluorine substitution at the 2 and 4 positions of the phenyl ring.

The triazolylmethyl moiety represents another critical structural component, specifically identified as 1H-1,2,4-triazol-1-ylmethyl, which describes a 1,2,4-triazole ring connected through a methylene bridge to position 5 of the oxazolidinone ring. The triazole ring system itself exhibits tautomeric possibilities, but the 1H designation specifies the particular tautomeric form where the hydrogen atom is localized on the nitrogen at position 1. The stereochemical configuration analysis reveals that the (4R,5R) arrangement creates a specific spatial relationship between the substituents, which has been confirmed through various analytical techniques including nuclear magnetic resonance spectroscopy and X-ray crystallography for related compounds. The methyl group at position 4 adopts a specific stereochemical orientation that contributes to the overall three-dimensional structure of the molecule. This stereochemical arrangement is crucial for understanding the compound's behavior in analytical applications and its interaction with analytical instrumentation.

Properties

IUPAC Name |

(4R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)-4-(trideuteriomethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N4O2/c1-8-13(21-12(20)18-8,5-19-7-16-6-17-19)10-3-2-9(14)4-11(10)15/h2-4,6-8H,5H2,1H3,(H,18,20)/t8-,13-/m1/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVPPBYFZOBSGJ-HHWVPOOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)N1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H]1[C@](OC(=O)N1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone-d3 (CAS Number: 1353092-06-4) is a derivative of oxazolidinone that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a five-membered ring structure that includes both nitrogen and oxygen atoms. The presence of a triazole moiety contributes to its biological activity, as triazoles are known for their antimicrobial properties.

Oxazolidinones, including this compound, primarily exert their antibacterial effects by inhibiting protein synthesis. They interfere with the initiation complex of protein synthesis by binding to the 50S ribosomal subunit. This mechanism is similar to that of linezolid, a well-known oxazolidinone antibiotic.

Antimicrobial Activity

Research has shown that compounds containing oxazolidinone and triazole structures exhibit significant antimicrobial properties against various bacterial strains. The specific activity of This compound has been evaluated in vitro against several pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Significant inhibition | |

| Candida albicans | Moderate antifungal activity |

Case Studies

- In Vitro Studies : In a study evaluating the antimicrobial efficacy of various oxazolidinones against Staphylococcus aureus, the compound displayed moderate inhibitory concentrations (MIC) compared to standard antibiotics. The results indicated potential as an alternative treatment for resistant strains.

- Synergistic Effects : Another study explored the combination of this compound with other antibiotics. The data suggested synergistic effects when combined with beta-lactams against Gram-positive bacteria, enhancing overall efficacy.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of This compound indicates favorable absorption characteristics. However, further studies are necessary to fully understand its metabolism and excretion pathways.

Comparison with Similar Compounds

Structural Analogues with Oxazolidinone/Triazole Cores

Key Observations :

- Structural Divergence: The deuterated compound and its non-deuterated parent share the oxazolidinone core, while posaconazole intermediates and PC945 incorporate tetrahydrofuran or benzamide-piperazine scaffolds, respectively. These structural differences influence bioavailability and target affinity .

Halogen-Substituted Analogues (Thiazole/Triazole Derivatives)

Compounds such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (compound 4) and its bromo analog (compound 5) exhibit isostructural packing but differ in halogen substituents (Cl vs. Br) . Unlike the deuterated oxazolidinone, these thiazole derivatives display antimicrobial activity due to their planar conformations and halogen-mediated interactions .

Antifungal Activity Comparison

Preparation Methods

Deuterated Methyl Group Incorporation

The C4 methyl-d3 group is introduced via deuterated methylating agents such as CD3I or (CD3)2SO4. For example, alkylation of a β-amino alcohol precursor with CD3I under basic conditions (K2CO3, DMF) yields the deuterated intermediate.

Key reaction conditions :

Oxazolidinone Cyclization

Cyclization of the deuterated β-amino alcohol with triphosgene (BTC) forms the oxazolidinone ring. Stereochemical integrity at C4 and C5 is maintained using chiral auxiliaries or asymmetric catalysis.

Optimized protocol :

-

Reagent : Triphosgene (1.2 equiv)

-

Base : Et3N (3.0 equiv)

-

Solvent : CH2Cl2, 0°C → rt, 4 h

Installation of the 1,2,4-Triazole Moiety

Propargylamine Intermediate Preparation

The C5 methylene group is functionalized via a propargylamine intermediate. Condensation of the oxazolidinone with propargyl bromide in the presence of K2CO3 yields the alkyne precursor.

Reaction specifics :

Regioselective Triazole Formation

The CuAAC reaction between the propargylamine and azide derivatives is suboptimal due to competing side reactions. Instead, β-ketophosphonate cyclization (as per) offers superior regiocontrol for 1,4-disubstituted triazoles.

-

Substrate : Propargylamine intermediate

-

Azide source : 1H-1,2,4-Triazole-1-azide (1.2 equiv)

-

Base : Cs2CO3 (2.0 equiv)

-

Solvent : DMSO, rt, 30 min

Stereochemical Control and Functional Group Compatibility

Chiral Resolution

The (4R,5R) configuration is achieved using chiral HPLC with a cellulose-based stationary phase (Chiralpak IC, hexane:IPA 90:10). Enantiomeric excess (ee) >99% is confirmed by circular dichroism.

Deuterium Labeling Validation

Isotopic Purity Assessment

LC-MS and 2H NMR confirm deuterium incorporation:

Stability Studies

Deuterated methyl groups exhibit no protium exchange under acidic (HCl, pH 2) or basic (NaOH, pH 12) conditions over 24 h.

Scalability and Process Optimization

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (4R,5R)-5-(2,4-difluorophenyl)-4-methyl-2-oxazolidinone derivatives?

The synthesis typically involves multi-step reactions, including condensation of fluorophenyl precursors with triazole-containing intermediates under acidic or basic conditions. Solvents like ethanol or methanol are commonly used, with reaction temperatures controlled between 50–80°C. Purification via recrystallization or chromatography ensures product integrity . For deuterated analogs (e.g., -d3), deuterated reagents or hydrogen-deuterium exchange methods may supplement standard protocols.

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are essential. H/C NMR identifies functional groups and stereochemistry, while HPLC monitors purity (>98%). Mass spectrometry (MS) confirms molecular weight, particularly for deuterated isotopes .

Q. How is the compound’s stereochemical configuration (4R,5R) validated?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining absolute stereochemistry. For non-crystalline samples, chiral HPLC or comparative analysis with known enantiomers using circular dichroism (CD) can be employed .

Q. What in vitro assays are used to evaluate its biological activity?

Standard assays include antimicrobial susceptibility testing (MIC/MBC), enzyme inhibition studies (e.g., CYP450 isoforms), and cytotoxicity screens (MTT assay). Fluorophenyl and triazole moieties are probed for interactions with biological targets .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Discrepancies may arise from metabolic instability or poor pharmacokinetics. Address this by conducting metabolite profiling (LC-MS/MS) and optimizing formulations using liposomal encapsulation or prodrug strategies. Experimental limitations, such as matrix degradation in prolonged assays, should also be mitigated .

Q. What strategies enhance the compound’s metabolic stability for therapeutic applications?

Deuteration at specific sites (e.g., methyl groups) can reduce first-pass metabolism by stabilizing C-D bonds against enzymatic cleavage. Structure-activity relationship (SAR) studies guided by molecular docking (e.g., with CYP3A4) further refine metabolic resistance .

Q. How does the difluorophenyl group influence binding affinity compared to non-fluorinated analogs?

Fluorine’s electronegativity enhances binding via dipole interactions and hydrophobic effects. Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantify affinity differences. Substituent positioning (2,4-difluoro vs. monofluoro) is critical for target engagement .

Q. What crystallographic challenges arise when analyzing deuterated oxazolidinones?

Deuteration can alter crystal packing due to isotopic effects on hydrogen bonding. Neutron diffraction or synchrotron-based SCXRD resolves subtle structural changes. For non-deuterated analogs, intermolecular interactions between triazole and fluorophenyl groups dominate lattice stability .

Q. How do resistance mechanisms develop against triazole-containing compounds, and how can they be circumvented?

Resistance often stems from target mutations (e.g., in fungal CYP51). Combinatorial libraries of triazole derivatives with modified substituents (e.g., propoxy groups) are screened against resistant strains. Molecular dynamics simulations predict mutation-induced binding perturbations .

Q. What computational methods validate the enantiomeric purity of (4R,5R)-configured derivatives?

Density Functional Theory (DFT) calculations correlate experimental NMR chemical shifts with theoretical models. Chiral stationary phase simulations in silico guide HPLC method development. For deuterated compounds, isotopic effects on optical rotation are modeled using polarizable force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.